molecular formula C9H19NO2 B1386097 Ethyl 3-(sec-butylamino)propanoate CAS No. 82560-60-9

Ethyl 3-(sec-butylamino)propanoate

Cat. No.: B1386097
CAS No.: 82560-60-9
M. Wt: 173.25 g/mol
InChI Key: QYLZGYGTVCVQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(sec-butylamino)propanoate is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is primarily used in proteomics research . This compound is an ester, characterized by the presence of an ethyl group attached to a 3-(sec-butylamino)propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(sec-butylamino)propanoate can be synthesized through the reaction of ethyl acrylate with sec-butylamine . The reaction typically involves mixing ethyl acrylate and sec-butylamine in a round-bottom flask and stirring the mixture for 24 hours . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(sec-butylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(sec-butylamino)propanoate is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. Additionally, it may have applications in medicinal chemistry, where it can be used to synthesize novel compounds with potential therapeutic properties.

Mechanism of Action

The specific mechanism of action for Ethyl 3-(sec-butylamino)propanoate is not well-documented. as an ester, it can participate in hydrolysis reactions, where it is broken down into its constituent alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes such as esterases, which are common in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(sec-butylamino)propanoate is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties. This structural variation can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 3-(butan-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-8(3)10-7-6-9(11)12-5-2/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZGYGTVCVQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(sec-butylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(sec-butylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(sec-butylamino)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(sec-butylamino)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(sec-butylamino)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(sec-butylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.